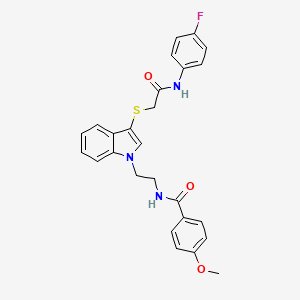
N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H24FN3O3S and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorophenyl Group : Enhances lipophilicity, potentially influencing bioavailability.
- Indole Moiety : Known for various biological activities, including anticancer properties.
- Thioether Linkage : May contribute to the compound's reactivity and interaction with biological targets.
- Methoxy Group : Often associated with increased potency and selectivity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were reported to be lower than that of reference drugs like doxorubicin, indicating a promising therapeutic profile.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 27.6 | 50 |
| A549 | 29.3 | 45 |
The mechanism by which this compound exerts its effects involves:
- Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
- Inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cell death rates.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Key insights include:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
- Indole and Thioether Linkages : These groups are critical for maintaining the active conformation necessary for biological activity.
- Methoxy Group Positioning : The positioning of the methoxy group significantly affects the compound's interaction with target enzymes.
Case Studies
Several studies have highlighted the efficacy of this compound:
Study 1: Antitumor Efficacy
In a study conducted by Evren et al. (2019), the compound was evaluated against NIH/3T3 mouse embryoblast cells and exhibited selective cytotoxicity, with an IC50 value significantly lower than traditional chemotherapeutics .
Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a non-covalent binding mechanism that could be exploited for drug design .
Propiedades
IUPAC Name |
N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-21-12-6-18(7-13-21)26(32)28-14-15-30-16-24(22-4-2-3-5-23(22)30)34-17-25(31)29-20-10-8-19(27)9-11-20/h2-13,16H,14-15,17H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWHKNBYNULMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














